REACTION_SMILES
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[CH3:1][n:2]1[n:3][c:4]([CH3:17])[c:5]2[c:11]1[C:10](=[O:12])[NH:9][c:8]1[c:7]([n:16][cH:15][cH:14][cH:13]1)[NH:6]2.[CH3:20][I:21].[CH3:23][N:24]([CH3:25])[CH:26]=[O:27].[H-:18].[Na+:19].[OH2:22]>>[CH3:1][n:2]1[n:3][c:4]([CH3:17])[c:5]2[c:11]1[C:10](=[O:12])[N:9]([CH3:20])[c:8]1[c:7]([n:16][cH:15][cH:14][cH:13]1)[NH:6]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1nn(C)c2c1Nc1ncccc1NC2=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CI
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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Cc1nn(C)c2c1Nc1ncccc1N(C)C2=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |